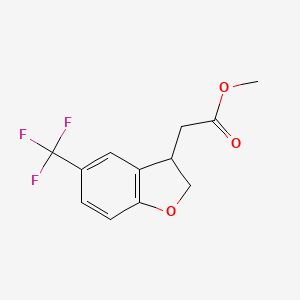

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

Description

Properties

Molecular Formula |

C12H11F3O3 |

|---|---|

Molecular Weight |

260.21 g/mol |

IUPAC Name |

methyl 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |

InChI |

InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)12(13,14)15/h2-3,5,7H,4,6H2,1H3 |

InChI Key |

LRIFYJJXRYWYKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=C1C=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under controlled conditions. One common method involves the use of trifluoromethyl iodide and a radical initiator to introduce the trifluoromethyl group into the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Mechanism of Action

The mechanism by which Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the inhibition of specific pathways or the activation of certain receptors, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader class of dihydrobenzofuran acetates. Key analogs include:

Substituent Impact:

- Trifluoromethyl vs. tert-butyl : The CF₃ group in the target compound provides strong electron-withdrawing effects, enhancing oxidative stability compared to the electron-neutral tert-butyl group in the analog .

- Positional Substitution : The 6-methoxy analog (93772-88-4) demonstrates how substitution position influences electronic properties. Methoxy at position 6 may reduce ring strain compared to position 5 .

Research and Application Trends

- Agrochemical Potential: The trifluoromethyl group is a hallmark of modern pesticides (e.g., triflusulfuron methyl ester in ), though direct data on the target compound’s pesticidal activity is absent in the provided evidence .

- Metabolic Stability: Compared to non-fluorinated analogs (e.g., ethametsulfuron methyl ester in ), the CF₃ group likely reduces metabolic degradation, a critical factor in drug design .

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for constructing the 2,3-dihydrobenzofuran core in Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate?

- Methodological Answer : The dihydrobenzofuran scaffold can be synthesized via cyclization of substituted benzaldehyde derivatives. For example, using n-BuLi in THF at −78°C to deprotonate intermediates, followed by reaction with electrophiles like 5-bromo-2-methoxybenzaldehyde. Subsequent steps may involve SOCl₂-mediated esterification or AgCN-catalyzed cyclization under reflux conditions . Optimization of reaction time (e.g., 3–5 h) and solvent polarity (e.g., THF or CH₃CN) is critical for yield improvement.

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Monitor molecular ion peaks (e.g., m/z 540 [M+H]⁺ or 787 [M+H]⁺) under SMD-TFA05 or SMD-TFA50 conditions .

- HPLC : Retention times (e.g., 1.11–1.41 minutes) can vary with mobile phase composition; use acidic modifiers like trifluoroacetic acid (TFA) to enhance resolution .

- ¹H/¹³C NMR : Key signals include trifluoromethyl (δ ~110–120 ppm in ¹³C) and dihydrobenzofuran methylene protons (δ ~3.0–4.0 ppm in ¹H) .

Advanced Research Questions

Q. How can researchers resolve contradictions in LCMS/HPLC data across different experimental batches?

- Methodological Answer : Discrepancies often arise from variations in mobile phase conditions (e.g., SMD-TFA05 vs. SMD-TFA50). Standardize protocols by:

- Using identical column types (C18 reverse-phase) and TFA concentrations (0.05%–0.5%).

- Calibrating instruments with reference standards (e.g., trifluoromethyl-containing analogs) to ensure consistency .

Q. What strategies optimize the cyclization step to avoid side products in dihydrobenzofuran synthesis?

- Methodological Answer :

- Catalyst Selection : Replace AgCN with milder catalysts (e.g., CuI) to reduce over-oxidation .

- Temperature Control : Maintain reflux temperatures (e.g., 80°C in CH₃CN) to prevent premature ring-opening .

- Workup : Use column chromatography (hexane:ethyl acetate, 4:1) to separate cyclized products from unreacted aldehydes .

Q. How can crystallization conditions be tailored for X-ray diffraction studies of this compound?

- Methodological Answer :

- Solvent Selection : Slow evaporation in diisopropyl ether at room temperature promotes single-crystal growth by minimizing solvent inclusion .

- Crystal Packing : Stabilize π⋯π interactions between benzofuran and aryl rings (centroid-centroid distances ~3.6–3.8 Å) to enhance lattice stability .

- Refinement : Use SHELXL-97 with riding H-atom models (C–H = 0.95–0.98 Å) for accurate structure determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.